

# Comparative analysis of MAK683 and its precursor EED226.

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## Compound of Interest

Compound Name: Mak683-CH<sub>2</sub>CH<sub>2</sub>COOH

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## A Comprehensive Comparative Analysis of MAK683 and its Precursor EED226

This guide provides a detailed comparative analysis of MAK683, a clinical-stage EED inhibitor, and its precursor molecule, EED226. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Polycomb Repressive Complex 2 (PRC2).

## Executive Summary

MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.<sup>[1][2][3]</sup> It represents a significant advancement from its precursor, EED226, demonstrating improved potency and a well-characterized safety and pharmacokinetic profile in clinical trials.<sup>[4][5]</sup> Both compounds act by binding to the H3K27me<sub>3</sub>-binding pocket of EED, leading to a conformational change that disrupts the interaction between EED and the catalytic subunit EZH2, thereby inhibiting PRC2 activity.<sup>[1][6]</sup> This guide will delve into the comparative performance of these two molecules, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.

## Data Presentation

The following tables summarize the key quantitative data for MAK683 and EED226, highlighting the progression from a preclinical tool compound to a clinical candidate.

Table 1: Biochemical and Cellular Activity

Parameter	MAK683	EED226	Reference
PRC2 Enzymatic Inhibition (IC50)	Not explicitly reported, but described as more potent than EED226. [4][7]	23.4 nM (H3K27me0 peptide substrate)[8] [9]	[4][7][8][9]
53.5 nM (mononucleosome substrate)[8][9]	[8][9]		
EED Binding Affinity (Kd)	Not explicitly reported.	82 nM[8]	[8]
Cellular H3K27me3 Inhibition (IC50)	1.014 nM (HeLa cells) [10]	209.9 nM (HeLa cells) [10]	[10]
Cell Proliferation Inhibition (IC50)	1.153 nM (WSU-DLCL2 cells)[10]	35.86 nM (WSU-DLCL2 cells)[10]	[10]
3 nM (KARPAS 422 cells, 14-day assay) [11]	80 nM (Karpas-422 cells)[12]	[11][12]	

Table 2: In Vivo Efficacy in Xenograft Models

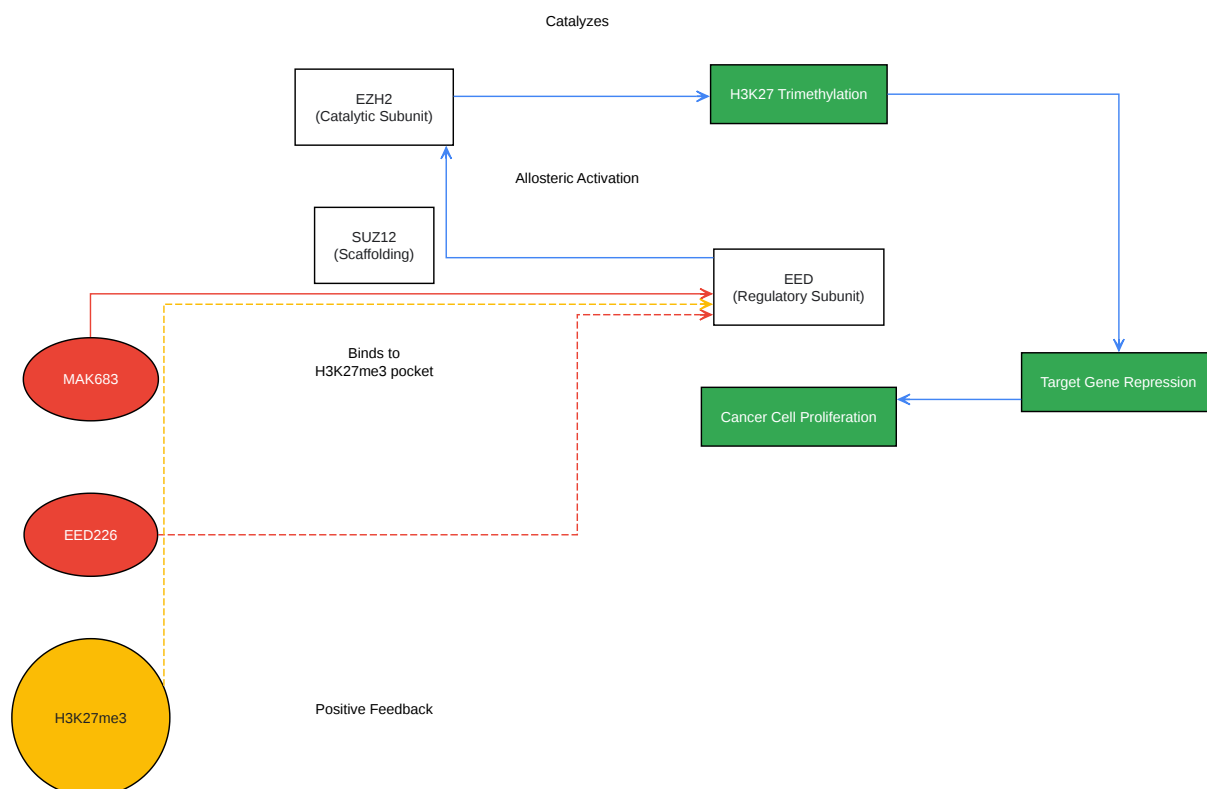
Parameter	MAK683	EED226	Reference
Animal Model	Karpas-422 xenograft (mice)	Karpas-422 xenograft (mice)	[11][12][13]
Dosing	10 mg/kg	40 mg/kg	[11][12][13]
Efficacy	Tumor regression	100% Tumor Growth Inhibition (TGI) after 32 days	[11][12][13]

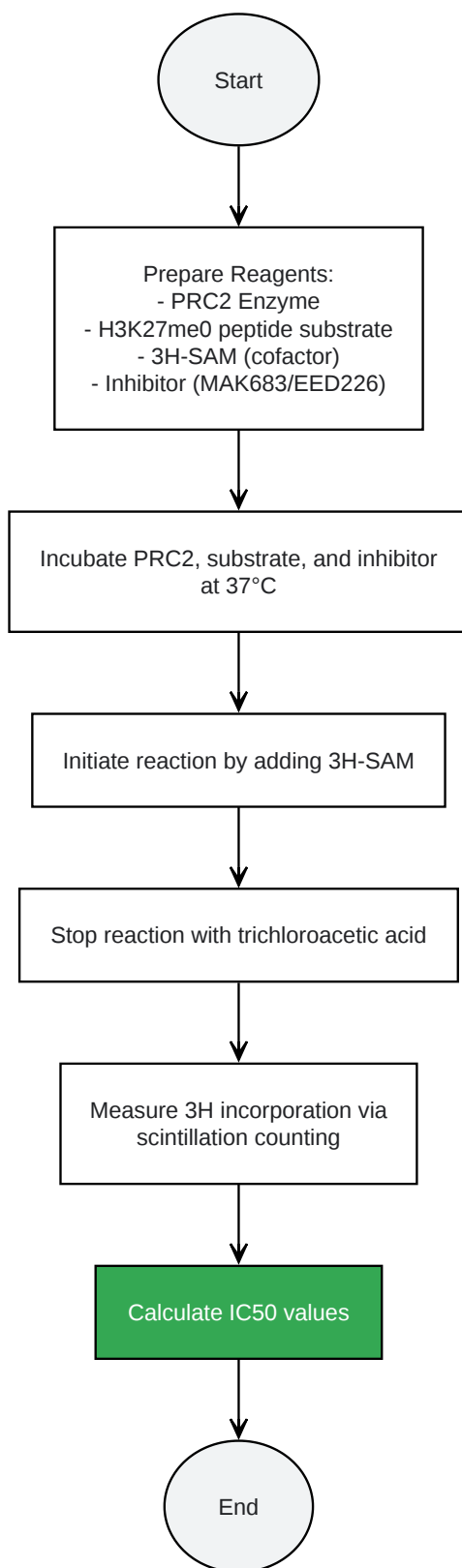
Table 3: Pharmacokinetic Properties

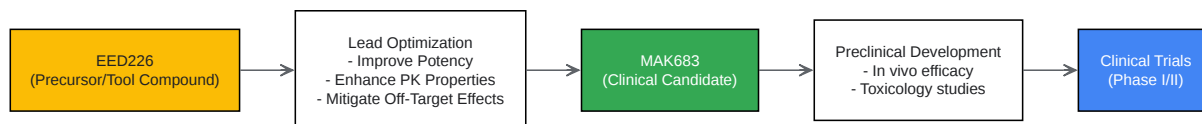
Parameter	MAK683 (Human Clinical Data)	EED226 (Preclinical Mouse Data)	Reference
Bioavailability	High oral bioavailability predicted (~70%)[11]	~100% (oral)[8][9]	[8][9][11]
Terminal Half-life (t1/2)	2.5–6.6 hours (across cohorts)[14][15]	2.2 hours[8][9]	[8][9][14][15]
Time to Max Concentration (Tmax)	~1-4 hours[14][15]	Not explicitly reported.	[14][15]
Plasma Protein Binding	Moderately bound (Human: 87%)[11]	Moderate (Mouse: 85.6%)[8]	[8][11]

## Mechanism of Action

Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.[1][6] They do not directly target the catalytic EZH2 subunit, but rather bind to a pocket on the EED subunit that normally recognizes trimethylated histone H3 at lysine 27 (H3K27me3).[1][6] This binding induces a conformational change in EED, which in turn prevents the allosteric activation of EZH2 by H3K27me3.[1][6] Consequently, the methyltransferase activity of the PRC2 complex is inhibited, leading to a global reduction in H3K27me3 levels. This reactivates the expression of PRC2 target genes, which often include tumor suppressors, thereby inhibiting cancer cell proliferation.[1]







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